2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a naphthalene ring fused to an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of naphthalene derivatives with isoindole precursors under controlled conditions. One common method includes the use of naphthalen-2-yl acetic acid, which is reacted with isoindole-1,3-dione in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as Lewis acids can also enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets:
Molecular Targets: DNA, enzymes involved in cell proliferation.
Pathways Involved: Inhibition of DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A simpler aromatic hydrocarbon with similar structural features but lacks the isoindole moiety.
Isoindole-1,3-dione: A core structure in many biologically active compounds but without the naphthalene ring.
Uniqueness
2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione is unique due to its combined naphthalene and isoindole structures, which confer distinct chemical reactivity and biological activity. This dual structure allows for versatile applications in various fields, making it a valuable compound for further research and development .
Properties
CAS No. |
119270-50-7 |
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Molecular Formula |
C20H13NO3 |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
2-(2-naphthalen-2-yl-2-oxoethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H13NO3/c22-18(15-10-9-13-5-1-2-6-14(13)11-15)12-21-19(23)16-7-3-4-8-17(16)20(21)24/h1-11H,12H2 |
InChI Key |
JCYPOUXYKJCURI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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